molecular formula C9H11ClN2S B12351184 3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride

3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride

Cat. No.: B12351184
M. Wt: 214.72 g/mol
InChI Key: XXGXQZRCYPCOLR-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method includes the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
  • 1-(1,3-Benzothiazol-2-yl)-3-piperidinamine dihydrochloride
  • 2-Methyl-1,3-benzothiazol-6-amine

Uniqueness

3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit enhanced activity in certain applications, such as antimicrobial or anticancer research .

Properties

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

3-ethyl-1,3-benzothiazol-2-imine;hydrochloride

InChI

InChI=1S/C9H10N2S.ClH/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;/h3-6,10H,2H2,1H3;1H

InChI Key

XXGXQZRCYPCOLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=N.Cl

Origin of Product

United States

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